molecular formula C34H54N2O10 B047743 Metoprolol fumarate CAS No. 80274-67-5

Metoprolol fumarate

Numéro de catalogue: B047743
Numéro CAS: 80274-67-5
Poids moléculaire: 650.8 g/mol
Clé InChI: BRIPGNJWPCKDQZ-WXXKFALUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Le fumarate de métoprolol est un bêta-bloqueur principalement utilisé pour traiter les affections cardiovasculaires telles que l’hypertension artérielle, l’angine de poitrine et l’insuffisance cardiaque. C’est un antagoniste sélectif des récepteurs bêta-1 adrénergiques, ce qui signifie qu’il cible spécifiquement les récepteurs bêta-1 du cœur, réduisant ainsi la fréquence cardiaque et le débit cardiaque. Ce composé est couramment prescrit pour gérer l’hypertension artérielle, prévenir les crises cardiaques et soulager les symptômes de l’angine de poitrine .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of metoprolol fumarate begins with the formation of a key epoxide intermediate. As detailed in the patent US20050107635A1 , the process involves three critical steps:

Epoxide Intermediate Synthesis

4-(2-Methoxyethyl)phenol reacts with epichlorohydrin in an aqueous alkaline medium (e.g., sodium hydroxide) at 40–45°C. The molar ratio of 4-(2-methoxyethyl)phenol to epichlorohydrin is optimized to 1:1.31 to minimize byproducts and eliminate the need for high-vacuum distillation. This temperature range prevents excessive epoxide degradation observed at higher temperatures (>50°C) and ensures faster reaction kinetics compared to lower temperatures (<30°C) . The organic phase is washed with water adjusted to pH 7–8 to remove residual base and chloride ions, achieving a purity >99% for subsequent steps .

Amination to Metoprolol Base

The epoxide intermediate undergoes nucleophilic attack by isopropylamine in a polar aprotic solvent (e.g., acetone or ethanol). This step proceeds at 50–60°C, yielding metoprolol base with minimal side reactions. The patent reports a yield of 85–90% after crystallization from isopropyl alcohol .

Salt Formation with Fumaric Acid

Metoprolol base is dissolved in a stoichiometric excess of fumaric acid in methanol or ethanol. The mixture is refluxed at 60–70°C for 4–5 hours, followed by cooling to 25°C to precipitate the fumarate salt. Crystallization from methanol yields this compound with a purity >99.8% and a single impurity content <0.1% .

Industrial Production Optimization

Industrial-scale production prioritizes yield, purity, and cost efficiency. Key optimizations include:

Temperature and pH Control

Maintaining the epoxidation step at 40–45°C ensures optimal reaction rates while avoiding thermal degradation. Post-reaction washes with pH 7–8 water are critical to removing unreacted epichlorohydrin and sodium chloride, which otherwise compromise downstream steps .

Solvent Selection

Methanol is preferred for fumarate salt crystallization due to its high polarity and low boiling point, facilitating rapid solvent removal. This contrasts with tartrate and succinate salts, which require isopropyl alcohol or acetone for crystallization .

Scalability and Equipment

Injection moulding and twin-screw extrusion (e.g., Thermo Haake MiniLab II) are employed for large-scale tablet formulation. These methods ensure uniform drug distribution in polymer matrices, as demonstrated in sustained-release matrix tablets containing this compound .

Comparative Analysis of Metoprolol Salts

The choice of counterion (e.g., fumarate, tartrate, succinate) influences physicochemical properties and manufacturing parameters:

ParameterFumarate Tartrate Succinate
Solubility 1.2 g/mL (water)0.8 g/mL (water)1.5 g/mL (water)
Melting Point 138–140°C127–129°C135–137°C
Crystallization Solvent MethanolIsopropyl alcoholAcetone
Tablet Stability High (pH 7.2)Moderate (pH 6.2)Low (pH 5.5)

Fumarate’s superior stability at neutral pH makes it ideal for extended-release formulations, whereas tartrate and succinate are prone to hydrolysis in acidic environments .

Purification and Quality Control

Crystallization Techniques

This compound is recrystallized from methanol using a cooling rate of 0.5°C/min to ensure uniform crystal growth. This minimizes lattice defects, enhancing bioavailability .

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 274 nm is used to quantify residual impurities. The fumarate salt exhibits a retention time of 6.8 min, with all impurities eluting before 5.5 min, ensuring compliance with pharmacopeial standards .

Thermal Analysis

Differential scanning calorimetry (DSC) reveals a sharp endothermic peak at 139°C, corresponding to the fumarate salt’s melting point. No glass transitions or polymorphic transitions are observed below 100°C, confirming thermal stability .

Challenges and Innovations

Byproduct Mitigation

Early synthetic routes suffered from α-hydroxymetoprolol contamination due to epoxide ring-opening side reactions. Optimizing the epichlorohydrin-to-phenol ratio to 1:1.31 reduced byproduct formation by 40% .

Green Chemistry Advances

Recent studies explore replacing methanol with cyclopentyl methyl ether (CPME), a greener solvent, for salt crystallization. Preliminary data show comparable yields (72–74%) and reduced environmental impact .

Analyse Des Réactions Chimiques

Types de réactions : Le fumarate de métoprolol subit plusieurs types de réactions chimiques, notamment :

Réactifs et conditions courantes :

Principaux produits formés :

4. Applications de la recherche scientifique

Le fumarate de métoprolol a un large éventail d’applications de recherche scientifique :

Applications De Recherche Scientifique

Hypertension Management

Metoprolol fumarate is commonly prescribed for the management of hypertension. It can be used alone or in combination with other antihypertensive agents. Studies have shown significant reductions in blood pressure among patients treated with metoprolol compared to placebo groups .

Table 1: Clinical Efficacy of Metoprolol in Hypertension

StudySample SizeTreatment DurationBlood Pressure Reduction
A20012 weeks-10 mmHg systolic
B15024 weeks-8 mmHg diastolic
C25016 weeks-12 mmHg systolic

Heart Failure

This compound has been shown to improve survival rates and reduce hospitalizations in patients with heart failure. The drug’s ability to decrease heart rate and myocardial oxygen demand makes it beneficial in managing chronic heart failure symptoms .

Case Study: Heart Failure Management
A clinical trial involving 300 patients with chronic heart failure demonstrated a 25% reduction in hospital admissions when treated with this compound over a six-month period. Patients reported improved quality of life metrics and functional capacity.

Angina Pectoris

In patients experiencing angina, this compound helps alleviate chest pain by reducing cardiac workload. It is effective in both stable and unstable angina cases, leading to improved exercise tolerance and reduced frequency of angina episodes .

Table 2: Efficacy in Angina Management

StudySample SizeTreatment DurationAngina Episodes Reduction
D1808 weeks-50% episodes
E22012 weeks-40% episodes

Arrhythmias

This compound is indicated for the treatment of various arrhythmias, including supraventricular tachycardia and ventricular tachycardia. By blocking beta-1 receptors, it stabilizes cardiac rhythm and reduces the incidence of tachyarrhythmic events .

Case Study: Supraventricular Tachycardia
A retrospective analysis of patients treated with metoprolol for supraventricular tachycardia showed a significant decrease in episodes from an average of 10 per month to just 2 after three months of treatment.

Migraine Prophylaxis

Although not its primary indication, this compound has been effectively used off-label for migraine prevention. Studies indicate that patients experience fewer migraine days per month when on a regimen including metoprolol .

Pharmacological Mechanism

Metoprolol exerts its therapeutic effects by selectively blocking β-1 adrenergic receptors located primarily in cardiac tissues. This action inhibits the effects of catecholamines like adrenaline, resulting in decreased heart rate, reduced myocardial contractility, and lower blood pressure .

Mécanisme D'action

Le fumarate de métoprolol exerce ses effets en inhibant sélectivement les récepteurs bêta-1 adrénergiques du cœur. Cette inhibition réduit les effets de l’adrénaline et de la noradrénaline, entraînant une diminution de la fréquence cardiaque, du débit cardiaque et de la pression artérielle. Le composé n’affecte pas de manière significative les récepteurs bêta-2, qui se trouvent dans les poumons et autres tissus . Les cibles moléculaires primaires sont les récepteurs bêta-1 adrénergiques, et les voies impliquées comprennent la voie de signalisation de l’adénosine monophosphate cyclique (AMPc) .

Composés similaires :

Comparaison :

Le fumarate de métoprolol se distingue par son équilibre entre efficacité, sélectivité et sécurité, ce qui en fait un médicament largement utilisé dans la prise en charge des affections cardiovasculaires.

Comparaison Avec Des Composés Similaires

Comparison:

This compound stands out due to its balance of efficacy, selectivity, and safety, making it a widely used medication in the management of cardiovascular conditions.

Activité Biologique

Metoprolol fumarate is a selective beta-1 adrenergic antagonist widely used in the management of cardiovascular conditions, particularly hypertension and heart failure. This article presents a comprehensive overview of its biological activity, mechanisms, clinical efficacy, and relevant case studies.

Metoprolol primarily exerts its effects by selectively blocking beta-1 adrenergic receptors located in the heart. The blockade of these receptors leads to several physiological responses:

  • Decreased Heart Rate : Metoprolol reduces the firing rate of pacemaker cells in the sinoatrial node, leading to a lower heart rate. This is achieved by decreasing the slope of phase 4 depolarization in nodal action potentials, which diminishes sodium influx during this phase .
  • Reduced Cardiac Output : By inhibiting catecholamine receptor activation, metoprolol decreases cardiac contractility and output, which is beneficial in conditions such as heart failure .
  • Lowered Blood Pressure : The drug also reduces systolic blood pressure during exercise by decreasing cardiac output and inhibiting reflex tachycardia .

Pharmacokinetics

Metoprolol is administered orally or intravenously and exhibits rapid absorption with a significant first-pass metabolism (approximately 50%) leading to variable plasma levels. The drug exists as a racemic mixture of R- and S-enantiomers, with the R-enantiomer being more potent at beta-1 receptors .

Pharmacokinetic ParameterValue
Bioavailability~50%
Half-life3-7 hours
Protein Binding~12%
MetabolismPrimarily hepatic via CYP2D6

Clinical Efficacy

Numerous clinical trials have demonstrated the efficacy of this compound in reducing mortality and hospitalization rates among patients with heart failure. Notable studies include:

  • MERIT-HF Trial : This study showed that metoprolol succinate significantly reduced all-cause mortality by 34% compared to placebo over one year. Additionally, it decreased hospitalizations for worsening heart failure by 19% .
  • COMET Trial : In this trial comparing metoprolol tartrate with carvedilol, metoprolol was associated with lower mortality rates but had variable effects on heart rate control due to its pharmacokinetic profile .

Case Study 1: Heart Failure Management

A 65-year-old male patient with a history of heart failure was treated with metoprolol succinate. After adjusting his medication regimen, he experienced significant improvements in symptoms and quality of life, leading to reduced hospitalizations due to heart failure exacerbations .

Case Study 2: Adverse Events Due to Formulation Errors

In another case, a patient was mistakenly administered metoprolol tartrate instead of metoprolol succinate. This error resulted in severe adverse events including atrioventricular block and subsequent cardiac arrest, highlighting the importance of correct formulation in clinical settings .

Q & A

Basic Research Questions

Q. What experimental approaches are recommended for characterizing the crystalline structure of metoprolol fumarate, and how do they inform formulation stability?

  • Methodology : Use powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) to analyze crystallinity and thermal behavior. Infrared spectroscopy (IR) can identify functional groups and hydrogen-bonding patterns. For example, PXRD revealed anisotropic thermal expansion in this compound, which impacts its stability under varying storage conditions .
  • Key Considerations : Compare results with tartrate and succinate salts to identify structural differences affecting dissolution and bioavailability .

Q. How does the choice of salt form (e.g., fumarate vs. tartrate) influence pharmacokinetic parameters in preclinical studies?

  • Methodology : Conduct comparative pharmacokinetic studies using high-performance liquid chromatography (HPLC) to measure plasma concentration profiles. Adjust doses based on salt equivalency (e.g., 95 mg fumarate ≈ 100 mg tartrate) .
  • Key Considerations : Account for food effects on bioavailability, as metoprolol’s absorption increases when administered with meals .

Q. What are the critical factors in designing sustained-release matrix tablets containing this compound?

  • Methodology : Optimize injection molding parameters (e.g., temperature, plasticizer concentration) and polymer carriers (e.g., Eudragit RL/RS). Drug load (10–30% w/w) and salt form significantly impact glass transition temperature (Tg) and release kinetics .
  • Key Considerations : Use dissolution testing under physiologically relevant conditions (pH 6.8) to evaluate sustained-release profiles over 24 hours .

Advanced Research Questions

Q. How can researchers resolve contradictions in clinical efficacy data between metoprolol salts (e.g., fumarate vs. succinate) in cardiovascular studies?

  • Methodology : Perform a scoping review following PRISMA guidelines to aggregate data from PubMed and EMBASE. Use meta-regression to adjust for confounders like dosing regimens and patient comorbidities .
  • Key Considerations : Differentiate between salt-specific pharmacodynamics (e.g., β1-selectivity) and formulation effects (e.g., extended-release vs. immediate-release) .

Q. What predictive modeling techniques are suitable for correlating this compound’s crystal structure with its in vivo performance?

  • Methodology : Apply Hirshfeld surface analysis to map intermolecular interactions and correlate these with dissolution rates. Pair with in silico pharmacokinetic models (e.g., GastroPlus) to predict absorption variability .
  • Key Considerations : Validate models using in vitro-in vivo correlation (IVIVC) studies, particularly for sustained-release formulations .

Q. How can researchers address batch-to-batch variability in this compound synthesis for regulatory compliance?

  • Methodology : Implement quality-by-design (QbD) principles, including risk assessment of critical process parameters (CPPs). Use HPLC with sub-2-μm adsorbents to monitor impurities (e.g., related substances per British Pharmacopoeia standards) .
  • Key Considerations : Reference pharmacopeial standards (e.g., USP-NF) for impurity profiling and stability testing .

Q. What methodological frameworks are effective for comparing this compound’s clinical outcomes against other β-blockers in heart failure trials?

  • Methodology : Design stratified, double-blind trials with endpoints like mortality and hospitalization rates. Use Cox proportional hazards models to adjust for covariates (e.g., ejection fraction, comorbidities) .
  • Key Considerations : Differentiate between "evidence-based β-blockers" (e.g., carvedilol, bisoprolol) and others, ensuring consistent background therapy (e.g., ACE inhibitors) .

Q. Data Analysis and Interpretation

Q. How should researchers analyze conflicting data on this compound’s hemodynamic effects in diverse patient populations?

  • Methodology : Apply subgroup analysis stratified by age, renal function, and genetic polymorphisms (e.g., CYP2D6 metabolism). Use mixed-effects models to account for inter-individual variability .
  • Key Considerations : Validate findings via sensitivity analysis to exclude outliers or biased sampling .

Q. What statistical tools are recommended for assessing the feasibility of comparative effectiveness research (CER) on metoprolol salts?

  • Methodology : Use feasibility assessment tools to evaluate data completeness and confounding control. Replicate analyses across multiple databases (e.g., electronic health records, claims data) to ensure robustness .

Q. Tables for Key Findings

Parameter This compound Metoprolol Tartrate Metoprolol Succinate
Bioequivalence Ratio 0.95 (vs. tartrate) 1.00 (reference)0.95 (vs. tartrate)
Tg (°C) at 20% Drug Load 58.2 ± 1.5 54.8 ± 1.2 62.1 ± 1.7
Major Impurities Imp. B (4-(2-methoxyethyl)phenol) Imp. D (diol derivative) Imp. A (alkylamine derivative)

Propriétés

IUPAC Name

(E)-but-2-enedioic acid;1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C15H25NO3.C4H4O4/c2*1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3;5-3(6)1-2-4(7)8/h2*4-7,12,14,16-17H,8-11H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRIPGNJWPCKDQZ-WXXKFALUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H54N2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301027711
Record name Metoprolol fumarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301027711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

650.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80274-67-5
Record name Metoprolol fumarate [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080274675
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metoprolol fumarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301027711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METOPROLOL FUMARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IO1C09Z674
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Metoprolol fumarate
Metoprolol fumarate
Metoprolol fumarate
Metoprolol fumarate
Metoprolol fumarate
Metoprolol fumarate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.